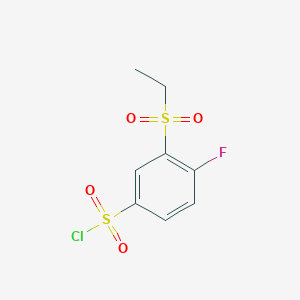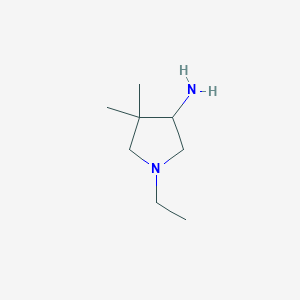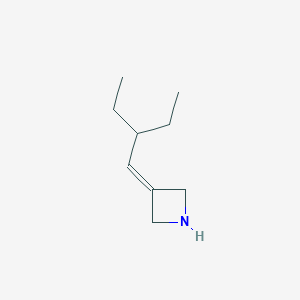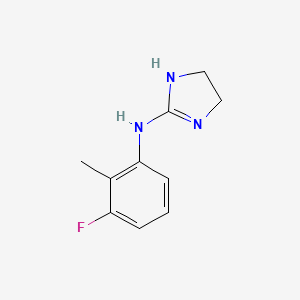![molecular formula C12H11NO3S B13173785 {[(5-Phenylisoxazol-3-yl)methyl]thio}acetic acid](/img/structure/B13173785.png)
{[(5-Phenylisoxazol-3-yl)methyl]thio}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(5-Phenylisoxazol-3-yl)methyl]thio}acetic acid is a biochemical compound with the molecular formula C12H11NO3S and a molecular weight of 249.29 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes a phenylisoxazole ring and a thioacetic acid moiety .
Métodos De Preparación
The synthesis of {[(5-Phenylisoxazol-3-yl)methyl]thio}acetic acid involves several steps. One common synthetic route includes the reaction of 5-phenylisoxazole with a suitable thiol reagent under controlled conditions to form the thioether linkage . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Análisis De Reacciones Químicas
{[(5-Phenylisoxazol-3-yl)methyl]thio}acetic acid undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
{[(5-Phenylisoxazol-3-yl)methyl]thio}acetic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of {[(5-Phenylisoxazol-3-yl)methyl]thio}acetic acid involves its interaction with specific molecular targets. The phenylisoxazole ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity . The thioacetic acid moiety can undergo further chemical modifications, allowing it to participate in various biochemical pathways .
Comparación Con Compuestos Similares
{[(5-Phenylisoxazol-3-yl)methyl]thio}acetic acid can be compared with other similar compounds such as:
{[(5-Phenylisoxazol-3-yl)methyl]thio}propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
{[(5-Phenylisoxazol-3-yl)methyl]thio}butyric acid: Contains a butyric acid moiety, offering different reactivity and applications.
The uniqueness of this compound lies in its specific combination of the phenylisoxazole ring and thioacetic acid moiety, which provides distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C12H11NO3S |
|---|---|
Peso molecular |
249.29 g/mol |
Nombre IUPAC |
2-[(5-phenyl-1,2-oxazol-3-yl)methylsulfanyl]acetic acid |
InChI |
InChI=1S/C12H11NO3S/c14-12(15)8-17-7-10-6-11(16-13-10)9-4-2-1-3-5-9/h1-6H,7-8H2,(H,14,15) |
Clave InChI |
IHVXYRVIEHJGDT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NO2)CSCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Methoxy-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-ol](/img/structure/B13173707.png)

![Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13173712.png)
![Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13173719.png)
![1-[(Ethylamino)methyl]cyclohexan-1-amine](/img/structure/B13173729.png)
![6-Methyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13173731.png)
![(2-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)ethyl)dimethylamine](/img/structure/B13173738.png)

![N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B13173760.png)




![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13173792.png)
